Tert-butyl 2-hydroxy-4-nitrobenzoate
Overview
Description
Tert-butyl 2-hydroxy-4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with a hydroxyl group and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-4-nitrobenzoate typically involves the esterification of 2-hydroxy-4-nitrobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-hydroxy-4-nitrobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-hydroxy-4-nitrobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of tert-butyl 2-oxo-4-nitrobenzoate.
Reduction: Formation of tert-butyl 2-hydroxy-4-aminobenzoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-hydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Tert-butyl 4-nitrobenzoate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Methyl 2-hydroxy-4-nitrobenzoate: Has a methyl group instead of a tert-butyl group, influencing its steric properties.
Uniqueness
Tert-butyl 2-hydroxy-4-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, along with the bulky tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 2-hydroxy-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-5-4-7(12(15)16)6-9(8)13/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYASOVEQTTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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